Cyclopentanone, 2-(phenylsulfinyl)-
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Overview
Description
Cyclopentanone, 2-(phenylsulfinyl)- is an organic compound that belongs to the class of sulfoxides It features a cyclopentanone ring substituted with a phenylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(phenylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclopentanone with a suitable oxidizing agent in the presence of a phenylsulfinyl precursor. For instance, the oxidation of cyclopentanone with hydrogen peroxide in the presence of a phenylsulfinyl chloride can yield the desired compound. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of cyclopentanone, 2-(phenylsulfinyl)- often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and catalysts to achieve efficient conversion rates. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The phenylsulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
Cyclopentanone, 2-(phenylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may interact with enzymes and proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone without the phenylsulfinyl group.
Cyclopentenone: Contains a double bond in the ring structure.
Phenylsulfinyl derivatives: Compounds with similar sulfoxide functional groups but different core structures.
Uniqueness
Cyclopentanone, 2-(phenylsulfinyl)- is unique due to the presence of both the cyclopentanone ring and the phenylsulfinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications. The phenylsulfinyl group enhances the compound’s stability and reactivity, allowing for diverse chemical transformations and potential biological activities.
Properties
CAS No. |
55980-76-2 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-(benzenesulfinyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H12O2S/c12-10-7-4-8-11(10)14(13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
FRCMTFYTGGZKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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